
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation processes. This particular compound is notable for its application in various industrial and scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a diazo coupling reaction. This process starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to maintain the pH.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar diazo coupling reactions but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Corresponding amines such as 4-aminobenzenesulfonic acid and 6-amino-4-hydroxynaphthalene-2-sulphonic acid.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The compound’s sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulphonic acid: Shares a similar naphthalene structure but lacks the azo group.
4-Aminobenzenesulfonic acid: Contains the sulfonic acid group but lacks the naphthalene structure.
6-Amino-5-((4-nitrophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid: Similar structure with a nitro group instead of an amino group.
Uniqueness
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of an azo group, amino groups, and sulfonic acid group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring water solubility and vibrant coloration.
Propiedades
Número CAS |
59836-94-1 |
|---|---|
Fórmula molecular |
C16H14N4O4S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6-amino-5-[(4-aminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O4S/c17-10-2-4-11(5-3-10)19-20-16-13(18)6-1-9-7-12(25(22,23)24)8-14(21)15(9)16/h1-8,21H,17-18H2,(H,22,23,24) |
Clave InChI |
SEBMYYJENAJZOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


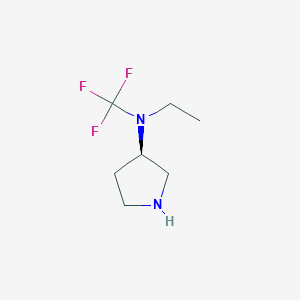
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
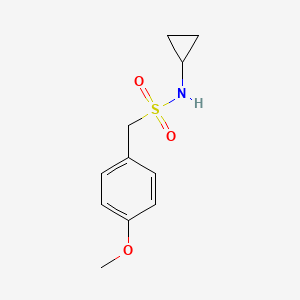
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
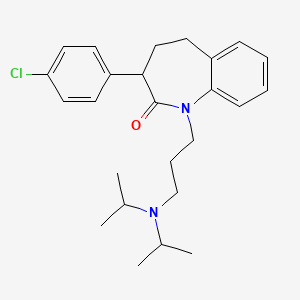
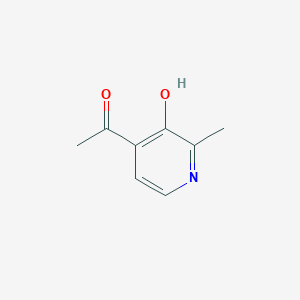
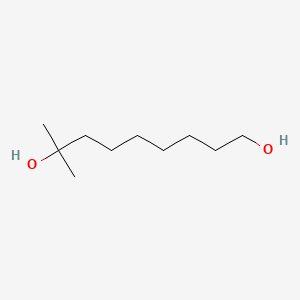


![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
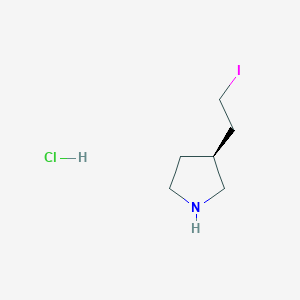
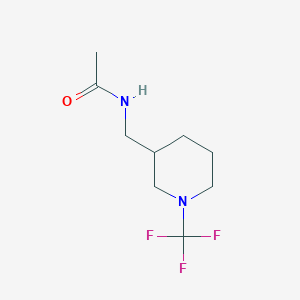
![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
